molecular formula C21H22O5 B122168 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol CAS No. 149312-19-6

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol

Cat. No. B122168
CAS RN: 149312-19-6
M. Wt: 354.4 g/mol
InChI Key: CYNQIKSKCVESCU-HQPYMTOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is a useful synthetic intermediate in the preparation of sugar nucleotides . It is recognized as a pivotal compound within the biomedical realm, assuming a significant role in the treatment of diverse ailments, foremost among them being diabetes .


Synthesis Analysis

The synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol involves benzylidenation of readily available 1,5-anhydro-d-hex-1-en-3-ulose, followed by sodium borohydride reduction . This process affords the title compounds in high yields .


Molecular Structure Analysis

The molecular formula of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is C21H22O5 . The structure includes a benzylidene group attached to the 4,6-O positions of the anhydroglucitol ring .


Chemical Reactions Analysis

Glycals like 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol have proven to be excellent starting materials for various syntheses of sugar derivatives . The compound’s structure allows it to undergo a variety of chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules .


Physical And Chemical Properties Analysis

The molecular weight of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is 354.40 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Sugar Nucleotides

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol: serves as a synthetic intermediate in the preparation of sugar nucleotides . Sugar nucleotides are essential donors in glycosylation reactions, which are critical for various biological processes including cell-cell recognition, signal transduction, and immune response.

Biomedical Research

This compound is heavily utilized in the biomedical industry for its potential in the development of new treatments . It is particularly noted for its role in the research of metabolic diseases such as diabetes.

Blood Glucose Regulation

Extensive research has highlighted the compound’s effectiveness in regulating blood glucose levels and improving insulin sensitivity . This makes it a valuable asset in diabetes research and therapy development.

Proteomics Research

The compound is also used in proteomics research , where it aids in the study of proteomes and their functions . This application is crucial for understanding disease mechanisms and identifying potential drug targets.

properties

IUPAC Name

[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-14-7-9-15(10-8-14)20(22)25-17-11-18-19(23-12-17)13-24-21(26-18)16-5-3-2-4-6-16/h2-10,17-19,21H,11-13H2,1H3/t17-,18+,19-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNQIKSKCVESCU-HQPYMTOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2CC3C(COC(O3)C4=CC=CC=C4)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]2C[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617773
Record name 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-(4-methylbenzoyl)-D-ribo-hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol

CAS RN

149312-19-6
Record name 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-(4-methylbenzoyl)-D-ribo-hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.